molecular formula C21H14Cl2N2O3S B2941842 (E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate CAS No. 683250-21-7

(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Cat. No.: B2941842
CAS No.: 683250-21-7
M. Wt: 445.31
InChI Key: DMMHKKAXRUQTRE-VGOFMYFVSA-N
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Description

(E)-4-(2-Cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a synthetic thiazole derivative with a complex structure featuring a conjugated vinyl-cyano group, a 2,4-dichlorophenyl-substituted thiazole ring, and a methoxyphenyl acetate moiety. Its molecular formula is C₂₀H₁₄Cl₂N₂O₃S, and its stereochemistry (E-configuration) is critical for its biological activity and intermolecular interactions .

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c1-12(26)28-19-6-3-13(8-20(19)27-2)7-14(10-24)21-25-18(11-29-21)16-5-4-15(22)9-17(16)23/h3-9,11H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMHKKAXRUQTRE-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring and a dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase activator.

Chemical Structure and Properties

The molecular formula of the compound is C21H14Cl2N2O3SC_{21}H_{14}Cl_2N_2O_3S, with a molecular weight of approximately 445.3 g/mol. The structure includes:

  • A methoxyphenyl acetate moiety.
  • A cyano group attached to a thiazole ring.
  • A dichlorophenyl substituent.

Key Properties:

PropertyValue
Molecular Weight445.3 g/mol
XLogP33.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. A study focusing on its ability to activate the c-Abl kinase revealed that it promotes hematopoietic stem cell differentiation, which may enhance the production of neutrophils, potentially aiding in the treatment of chemotherapy-induced neutropenia .

Case Study:
In a high-throughput screening study, several thiazole derivatives were evaluated for their ability to activate c-Abl kinase. The results demonstrated that this compound was among the most potent activators, leading to increased intracellular signaling pathways associated with cell survival and differentiation .

Kinase Activation

The compound's structural features suggest it may function as a small molecule activator for various kinases. The c-Abl kinase is particularly noteworthy due to its role in cellular processes such as proliferation and differentiation. Activation of this kinase by the compound could lead to therapeutic applications in treating blood-related disorders .

The proposed mechanism involves the displacement of the N-terminal autoinhibitory domain of c-Abl, allowing for enhanced kinase activity. This activation can lead to downstream effects that promote cell survival and proliferation, which are critical in cancer therapy .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential for therapeutic applications. Preliminary studies indicate potential hazards associated with exposure, including irritations and systemic toxicity; hence, further investigations are warranted to establish safety profiles for clinical use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name / CID Core Structure Substituents/Modifications Key Functional Groups Bioactivity (if reported)
Target Compound Thiazole 2,4-Dichlorophenyl, vinyl-cyano, 2-methoxyphenyl acetate Cyano, Cl, OMe, ester Not explicitly reported (see §2.3)
CID 1181178 Thiazole 2,4-Dichlorophenyl, acrylamido, ethyl ester Acrylamido, Cl, ester Predicted cytotoxicity (similar to thiazole-based anticancer agents)
CAS 714283-03-1 Thiazole 3-Nitrophenyl, cyano-vinyl, ethyl/methoxyethyl esters Nitro, cyano, ester Undisclosed (structural focus)
Methyl 2-(2-amino-1,3-thiazole) acetate Thiazole Amino, methoxycarbonylmethoxyimino Amino, imino, ester Crystallographic stability via H-bonding

Key Structural Insights :

  • Steric Effects : The methoxyphenyl acetate group introduces bulkier steric hindrance than ethyl/methoxyethyl esters in analogs, possibly influencing solubility and membrane permeability .
  • Hydrogen Bonding : Unlike CID 1181178 (which lacks polar groups beyond esters), the target compound’s acetate and methoxy groups may participate in stronger H-bonding networks, as observed in related thiazole esters .

Comparative Challenges :

  • The cyano group in the target compound increases reactivity, necessitating anhydrous conditions to avoid hydrolysis.
  • Dichlorophenyl substitution may reduce reaction yields due to steric and electronic effects compared to simpler aryl groups .

Activity Trends :

  • Thiazoles with dichlorophenyl groups (e.g., CID 1181178) show moderate cytotoxicity, likely due to enhanced membrane penetration and interactions with cellular thiols .
  • The cyano-vinyl group in the target compound may mimic α,β-unsaturated carbonyl systems, a common pharmacophore in kinase inhibitors, though experimental validation is needed .

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